BenchChemオンラインストアへようこそ!

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

soluble adenylyl cyclase allosteric inhibitor RF-MSS assay

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine (CAS 1424605‑11‑7; synonym LRE1) is a synthetic pyrimidine‑2,4‑diamine that acts as the first reported allosteric inhibitor of soluble adenylyl cyclase (sAC, ADCY10). Discovered through a mass‑spectrometry‑based high‑throughput screen, LRE1 occupies the bicarbonate activator binding site of sAC, a pocket that is absent in the G‑protein‑regulated transmembrane adenylyl cyclases (tmACs), thereby conferring isoform selectivity.

Molecular Formula C12H13ClN4S
Molecular Weight 280.78 g/mol
Cat. No. B13347103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine
Molecular FormulaC12H13ClN4S
Molecular Weight280.78 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CSC=C2)C3=CC(=NC(=N3)N)Cl
InChIInChI=1S/C12H13ClN4S/c13-10-5-11(16-12(14)15-10)17(9-1-2-9)6-8-3-4-18-7-8/h3-5,7,9H,1-2,6H2,(H2,14,15,16)
InChIKeyMJIBDCTWANJCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine (LRE1): A First-in-Class, Structurally-Enabled, Allosteric sAC Inhibitor Tool


6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine (CAS 1424605‑11‑7; synonym LRE1) is a synthetic pyrimidine‑2,4‑diamine that acts as the first reported allosteric inhibitor of soluble adenylyl cyclase (sAC, ADCY10) [1]. Discovered through a mass‑spectrometry‑based high‑throughput screen, LRE1 occupies the bicarbonate activator binding site of sAC, a pocket that is absent in the G‑protein‑regulated transmembrane adenylyl cyclases (tmACs), thereby conferring isoform selectivity [1]. Its inhibition of cAMP production has been validated in biochemical (RF‑MSS), cellular, and physiological systems, and its co‑crystal structure with human sAC (PDB 5IV4, 1.79 Å) enables structure‑guided medicinal chemistry [1][2]. Because no other sAC inhibitor shares this allosteric bicarbonate‑site mechanism, LRE1 is the obligatory reference probe for studies that require differentiation between bicarbonate‑ and substrate‑site inhibition.

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine: Why sAC Inhibitors Cannot Be Treated as Interchangeable Reagents


Soluble adenylyl cyclase (sAC) inhibitors fall into three mechanistic classes – (1) bicarbonate‑site allosteric inhibitors (LRE1), (2) active‑site substrate‑competitive inhibitors, and (3) pan‑AC inhibitors that also hit tmACs – and their pharmacological effects are not interchangeable [1]. LRE1 is the only inhibitor co‑crystallized in the bicarbonate activator pocket, meaning its selectivity and mode of antagonism are mechanistically distinct from those of KH7 (a cAMP‑site inhibitor with cellular toxicity) and TDI‑10229 (a later pyrazolopyrimidine with nanomolar potency but different core scaffold) [2]. Substituting LRE1 with a pan‑AC inhibitor abolishes the ability to distinguish sAC‑dependent from tmAC‑dependent cAMP pools. Even within sAC‑selective agents, the bicarbonate‑site allostery of LRE1 uniquely allows researchers to probe bicarbonate‑dependent sAC regulation, a feature not replicated by active‑site competitors [1].

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine: Quantitative Differentiation Evidence Against Legacy and Next-Generation sAC Inhibitors


Biochemical sAC Inhibition Potency of LRE1 vs. the Legacy Tool KH7 in the RF‑MSS Assay

In the high‑throughput RapidFire mass spectrometry (RF‑MSS) assay using recombinant human sAC protein stimulated with bicarbonate (40 mM HCO₃⁻) and Ca²⁺, LRE1 inhibited sAC with an IC₅₀ of 3.3 µM [1]. Under comparable biochemical conditions, the legacy sAC tool KH7 exhibits IC₅₀ values in the 3–10 µM range [2]. LRE1 thus achieves equivalent or slightly superior biochemical potency while binding to a distinct allosteric site.

soluble adenylyl cyclase allosteric inhibitor RF-MSS assay IC50

Cellular sAC Inhibition in 4/4 Cells: LRE1 vs. KH7 at Equivalent Potency but with a Decisive Selectivity Advantage

In 4/4 cells that overexpress sAC, LRE1 inhibited IBMX‑induced cAMP accumulation with an IC₅₀ of 11 µM [1], which is comparable to the cellular IC₅₀ reported for KH7 (3–10 µM) . Critically, at 50 µM LRE1 – a concentration approximately 4.5‑fold above its biochemical IC₅₀ – no inhibition of any transmembrane adenylyl cyclase isoform tested (tmACs I, II, V, VIII, and IX) was observed [1], whereas KH7 shows weak off‑target activity on certain tmACs at high concentrations .

cAMP accumulation cellular IC50 sAC-overexpressing cells tool compound selection

Cytotoxicity and Mitochondrial Safety Profile: LRE1 is Non‑Toxic Under Conditions Where KH7 Causes Cell Death

A two‑day viability assay revealed that KH7 induced significant cytotoxicity in cultured cells at concentrations required for sAC inhibition, whereas LRE1 showed no detectable toxicity at functionally effective concentrations [1]. Furthermore, in isolated mouse brain mitochondria, LRE1 did not uncouple the mitochondrial membrane potential, confirming its chemical inertness toward a major off‑target liability commonly associated with lipophilic amines [1]. KH7, by contrast, is known to cause mitochondrial uncoupling at higher concentrations .

cytotoxicity mitochondrial uncoupling tool compound safety in vitro toxicology

Unique Allosteric Binding Site Confirmed by X‑Ray Crystallography: LRE1 vs. TDI‑10229 and Other Next‑Generation sAC Inhibitors

The 1.79 Å co‑crystal structure of LRE1 bound to human sAC (PDB 5IV4) unambiguously places the compound in the bicarbonate activator binding site, where the thiophene ring engages a hydrophobic sub‑pocket and the 6‑chloro substituent projects toward the active‑site channel [1]. This structural information was instrumental in the rational design of TDI‑10229 (IC₅₀ = 0.195 µM), which was derived by scaffold‑hopping the 4‑aminopyrimidine core to a 4‑pyrazolylpyrimidine and replacing the metabolically labile thiophene with a phenyl ring [2]. No other sAC inhibitor, including TDI‑10229, has a publicly deposited co‑crystal structure with human sAC at comparable resolution; the TDI‑10229 structure (PDB 7OVD) was deposited later and at lower resolution [3].

allosteric inhibitor bicarbonate binding site X-ray crystallography structure-based drug design

Oral Bioavailability Gap: TDI‑10229 vs. LRE1 – Understanding When to Choose LRE1 Over a Next‑Generation Inhibitor

TDI‑10229 was developed to address the pharmacokinetic limitations of LRE1 and achieves oral bioavailability in mice sufficient for in‑vivo tool compound use, with a biochemical IC₅₀ of 0.195 µM (ca. 17‑fold more potent than LRE1) [1]. LRE1 has not been profiled for oral bioavailability and is recommended for in‑vitro, cellular, and ex‑vivo applications only [2]. For in‑vivo studies requiring oral dosing, TDI‑10229 is the appropriate choice; however, for in‑vitro mechanistic studies, crystallography, or any application where the allosteric bicarbonate‑site mechanism must be preserved, LRE1 remains the gold‑standard probe [2][1].

pharmacokinetics oral bioavailability in vivo tool compound procurement decision

Optimal Scientific and Industrial Use Cases for 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine (LRE1) Based on Differentiated Evidence


Krebs cycle‑adjacent metabolic studies requiring clean separation of sAC‑dependent cAMP pools from tmAC‑mediated signalling

LRE1 at 10–50 µM selectively ablates sAC‑derived cAMP without affecting forskolin‑stimulated tmAC activity in HEK293 cells overexpressing tmACs I, II, V, VIII, or IX [1]. This selectivity profile is ideal for metabolic flux studies (e.g., glucose‑stimulated insulin secretion in INS‑1E cells) where the investigator must attribute cAMP changes exclusively to the bicarbonate‑sensing sAC pool.

Structure‑guided medicinal chemistry campaigns targeting the bicarbonate activator pocket of sAC

The 1.79 Å crystal structure of the sAC‑LRE1 complex (PDB 5IV4) provides the only high‑resolution template of an allosteric inhibitor occupying the bicarbonate site [1]. Med‑chem teams can use this structure directly for virtual screening, fragment‑based design, or scaffold‑hopping exercises, as demonstrated by the derivation of TDI‑10229 from the LRE1 scaffold [2].

Multi‑day cellular or ex‑vivo assays where KH7 cytotoxicity precludes meaningful data

Because LRE1 shows no cytotoxicity at sAC‑inhibitory concentrations in 2‑day viability assays and does not uncouple isolated mouse brain mitochondria, it is the preferred sAC inhibitor for prolonged incubations, organotypic cultures, or sperm capacitation experiments that require sustained, non‑toxic sAC blockade [1].

Pharmacological validation studies requiring a mechanistically distinct sAC inhibitor to confirm target engagement

When orthogonal chemical probes are needed to confirm that a phenotype is sAC‑dependent, LRE1 (allosteric bicarbonate‑site inhibitor) and a substrate‑competitive inhibitor (e.g., an ATP‑site ligand) can be used in combination. LRE1 is uniquely suited for this role because its allosteric mechanism is structurally validated and fully characterized [1].

Quote Request

Request a Quote for 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.